2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine is a chiral amine compound with the molecular formula and a molecular weight of approximately 205.177 g/mol. The compound features a trifluoromethyl group and a methoxyphenyl group, which contribute to its distinctive chemical properties and potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better penetration through biological membranes, while the methoxyphenyl group may facilitate interactions with specific molecular targets such as enzymes or receptors.
One source suggests this compound may be a CYP3A4 inhibitor []. CYP3A4 is a vital liver enzyme responsible for metabolizing many drugs and other chemicals []. Inhibiting this enzyme could potentially alter the metabolism and efficacy of other medications. Further research is needed to confirm this activity and explore its implications.
Several resources provide information on the physical and chemical properties of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, which can be helpful for scientific research [, ]. These properties include molecular weight, octanol-water partition coefficient (Log P), and adherence to Lipinski's rule of five and Ghose filtration rule (measures for druglikeness) [, ].
Research indicates that 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine exhibits potential biological activity. Its unique structure allows it to interact with various biomolecules, making it a candidate for further investigation in pharmacological studies. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, while the methoxyphenyl moiety may influence binding affinity to target proteins.
The synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine generally involves several key steps:
In industrial settings, optimized methods may include catalytic processes and continuous flow systems to improve yield and efficiency .
This compound has diverse applications across various fields:
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine:
The unique combination of trifluoromethyl and methoxyphenyl groups in 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine confers distinct chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable candidate for research and industrial applications .
The molecule consists of a 4-methoxyphenyl group bonded to an ethylamine chain where the terminal methyl group is replaced by three fluorine atoms, forming a trifluoromethyl ($$ \text{CF}3 $$) moiety. The methoxy group ($$ \text{OCH}3 $$) at the para position of the aromatic ring enhances electron-donating effects, while the $$ \text{CF}_3 $$ group contributes to increased lipophilicity and metabolic stability. The stereochemistry of the compound, particularly in its enantiomeric forms, has been studied for chiral separation techniques.
Key physical properties include:
Irritant